2-Benzylaminopyridine

Description

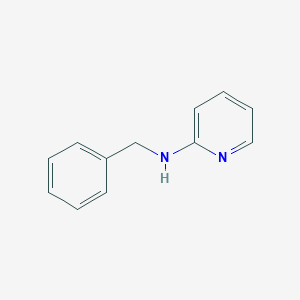

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHXNQXDQQMTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064508 | |

| Record name | 2-Pyridinamine, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6935-27-9 | |

| Record name | 2-(Benzylamino)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6935-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006935279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6935-27-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinamine, N-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinamine, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZYLAMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M6W78559O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzylaminopyridine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-Benzylaminopyridine. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

This compound is an organic compound that appears as a white to off-white or light yellow powder or crystalline solid.[1][2] It is a derivative of pyridine and finds applications in various domains of chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂ | [1][3][4] |

| Molecular Weight | 184.24 g/mol | [1][3][4] |

| Melting Point | 95-97 °C | [1][5] |

| Boiling Point | 116-131 °C at 0.6 mmHg | [1] |

| pKa | 6.61 ± 0.10 (Predicted) | [1] |

| Appearance | White to light yellow powder/crystal | [1][2] |

Chemical Structure

The structure of this compound consists of a pyridine ring substituted with a benzylamino group at the 2-position.

Table 2: Structural Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | N-benzylpyridin-2-amine | [3] |

| CAS Number | 6935-27-9 | [1][3] |

| SMILES | C1=CC=C(C=C1)CNC2=CC=CC=N2 | [3][4] |

| InChI | InChI=1S/C12H12N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2,(H,13,14) | [3][4][6] |

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of 2-aminopyridine with benzyl alcohol in the presence of a base.[5]

Materials:

-

2-Aminopyridine (1.0 mole)

-

Benzyl alcohol (1.4 moles)

-

85% Potassium hydroxide (9 g)

-

Water

-

Isopropyl alcohol (for recrystallization)

Procedure:

-

Charge a 500-ml Claisen flask with 94 g of 2-aminopyridine, 150 g of benzyl alcohol, and 9 g of 85% potassium hydroxide.[5]

-

Heat the mixture to boiling, causing a slow distillation of water and some benzyl alcohol. The temperature of the mixture will gradually rise from 182°C to 250°C over 30 minutes.[5]

-

Maintain the temperature at 250°C for 3 minutes, then allow the mixture to cool.[5]

-

Cool the residual product to about 100°C and pour it into 250 ml of water.[5]

-

Crush the crystallized solid and collect it on a Büchner funnel.[5]

-

Wash the product thoroughly with water and then dry it. The yield of this compound is typically high (98–99%).[5]

-

The product can be further purified by recrystallization from isopropyl alcohol.[5]

The structure of this compound is confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

-

13C NMR: The carbon-13 NMR spectrum is used to identify the carbon framework of the molecule.[6]

-

Typical Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of this compound.[6]

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in the molecule.

-

The spectrum can be obtained using techniques such as a KBr wafer or Attenuated Total Reflectance (ATR).[3]

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[3] The mass spectrum typically shows a top peak at m/z 184, corresponding to the molecular ion.[3]

Reactivity and Stability

Reactivity:

-

Ligand Formation: this compound is utilized as a ligand in organometallic chemistry, capable of forming stable complexes with metal ions.[2] It can form 5- and 6-coordinated complexes with gallium(III) and indium(III).[1]

-

Reactant in Amination Reactions: It serves as a reactant in palladium-catalyzed amination reactions of aryl chlorides, bromides, and triflates.[1]

-

Reaction with BBr₃: It reacts with boron tribromide (BBr₃) to yield corresponding amino or hydroxy substituted compounds.[1]

-

Sensitivity: The compound is susceptible to reactions with strong oxidizing agents, which can alter the benzyl group.[2] It can also undergo protonation or nucleophilic reactions when exposed to strong acids and bases.[2]

Stability:

-

This compound is relatively stable under standard room temperature and pressure conditions in the absence of reactive agents.[2] The aromaticity of the pyridine ring contributes to its overall stability.[2] However, its stability is compromised at high temperatures or in the presence of specific reactive chemicals.[2]

Biological Activity

While this guide focuses on the chemical properties, it is noteworthy that pyridine-containing compounds are prevalent in medicinal chemistry.[2] Imidazo[1,2-α]pyridines, which are structurally related, exhibit a wide range of biological activities, including antiviral, antiprotozoal, anticancer, and antimicrobial properties.[7] The broader class of naphthyridines, which are also fused pyridine ring systems, show activities such as anti-infectious, anticancer, and effects on the central nervous system.[8][9] Further research into the specific biological profile of this compound and its derivatives is an active area of investigation.

References

- 1. This compound CAS#: 6935-27-9 [amp.chemicalbook.com]

- 2. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 3. 2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound(6935-27-9) 13C NMR spectrum [chemicalbook.com]

- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Benzylaminopyridine from 2-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-benzylaminopyridine, a valuable scaffold in medicinal chemistry, from 2-aminopyridine. The document details established methodologies, including direct alkylation, reductive amination, and modern catalytic approaches. It is designed to equip researchers and drug development professionals with the detailed, practical knowledge required to select and execute the optimal synthesis for their specific needs. All quantitative data are summarized in comparative tables, and key experimental protocols are provided with step-by-step instructions.

Overview of Synthetic Strategies

The synthesis of this compound from 2-aminopyridine can be accomplished through several distinct chemical pathways. The choice of method often depends on factors such as required scale, desired purity, functional group tolerance, and adherence to green chemistry principles. The three most prevalent strategies are:

-

Direct Alkylation: A classical and high-yielding method involving the direct reaction of 2-aminopyridine with a benzylating agent, such as benzyl alcohol or a benzyl halide, typically in the presence of a strong base.

-

Reductive Amination: A two-step or one-pot process where 2-aminopyridine first reacts with benzaldehyde to form an intermediate imine (Schiff base), which is subsequently reduced to the target secondary amine.

-

Palladium-Catalyzed "Borrowing Hydrogen" Strategy: A modern, atom-economical catalytic method that uses a palladium catalyst to facilitate the reaction between 2-aminopyridine and benzyl alcohol under mild conditions.

Caption: Primary synthetic routes to this compound from 2-aminopyridine.

Method 1: Direct Condensation with Benzyl Alcohol

This classical method, detailed in Organic Syntheses, is a robust and exceptionally high-yielding procedure suitable for large-scale preparation.[1] It involves the direct condensation of 2-aminopyridine with benzyl alcohol in the presence of potassium hydroxide, where water is removed by distillation to drive the reaction to completion.

Table 1: Quantitative Data for Direct Condensation

| Parameter | Value | Reference |

|---|---|---|

| Reactants | 2-Aminopyridine (1.0 mole), Benzyl alcohol (1.4 moles) | [1] |

| Base | 85% Potassium hydroxide (9 g) | [1] |

| Temperature | 182°C rising to 250°C | [1] |

| Reaction Time | ~30 minutes (distillation) + 3 minutes at 250°C | [1] |

| Yield | 98–99% | [1] |

| Purity | m.p. 95–96°C (crude), 96.0–96.7°C (recrystallized) |[1] |

Detailed Experimental Protocol: Direct Condensation

Materials:

-

2-Aminopyridine (94 g, 1.0 mole)

-

Benzyl alcohol (150 g, 1.4 moles)

-

85% Potassium hydroxide pellets (9 g)

-

Water

-

Isopropyl alcohol (for recrystallization)

Procedure:

-

Reaction Setup: Charge a 500-mL Claisen flask with 2-aminopyridine (94 g), benzyl alcohol (150 g), and potassium hydroxide (9 g). The flask should be equipped with a thermometer positioned near the bottom and a distillation side arm attached to a Liebig condenser.[1]

-

Heating and Distillation: Heat the flask using an electric mantle or air bath. The mixture should be boiled vigorously to facilitate the slow distillation of water along with a minimal amount of benzyl alcohol. The temperature of the boiling mixture will gradually rise from approximately 182°C to 250°C over a 30-minute period.[1]

-

Completion: Maintain the reaction mixture at 250°C for an additional 3 minutes after the distillation ceases.[1]

-

Work-up: Allow the mixture to cool to about 100°C and pour it into 250 mL of water.[1]

-

Isolation: Crush the resulting crystallized solid and collect it on a Büchner funnel. Apply suction to remove the mother liquor, then wash the product thoroughly with water.[1]

-

Purification: The product is obtained as colorless this compound with a yield of 180–183 g (98–99%). For further purification, it can be recrystallized from isopropyl alcohol (using 3 mL of solvent per gram of amine) with about 90% recovery.[1]

Method 2: Reductive Amination with Benzaldehyde

Reductive amination is a versatile method that proceeds in two conceptual steps: the formation of an imine (Schiff base) from the condensation of 2-aminopyridine and benzaldehyde, followed by the reduction of the C=N bond.[2] This can be performed as a one-pot or two-step process. Recent studies have focused on developing greener conditions for the initial condensation step.[3]

Table 2: Quantitative Data for Schiff Base (N-benzylidenepyridine-2-amine) Formation

| Parameter | Method A (Conventional) | Method B (Green, Ambient) | Method C (Green, Ambient) | Reference |

|---|---|---|---|---|

| Reactants | 2-aminopyridine (0.01 mol), Benzaldehyde (0.01 mol) | 2-aminopyridine (0.01 mol), Benzaldehyde (0.01 mol) | 2-aminopyridine (0.01 mol), Benzaldehyde (0.01 mol) | [3] |

| Solvent | Ethanol (40 mL) | Ethanol (40 mL) | Ethanol-Water (1:1 v/v, 40 mL) | [3] |

| Catalyst | Conc. Hydrochloric acid (few drops) | Conc. Hydrochloric acid (few drops) | Conc. Hydrochloric acid (few drops) | [3] |

| Temperature | 80°C (Reflux) | Ambient | Ambient | [3] |

| Reaction Time | 2 hours | 1 hour | 1 hour | [3] |

| Yield | 54.4% | 86.3% | 95.6% |[3] |

Table 3: Quantitative Data for Schiff Base Reduction

| Parameter | Value | Reference |

|---|---|---|

| Reactant | Pre-formed Schiff Base | [4] |

| Reducing Agent/Solvent | Formic acid-cumene solution | [4] |

| Temperature | Reflux | [4] |

| Yield | High |[4] |

Detailed Experimental Protocol: Reductive Amination

Part A: Synthesis of N-benzylidenepyridine-2-amine (Imine Intermediate) Materials:

-

2-aminopyridine (0.94 g, 0.01 mol)

-

Benzaldehyde (1.06 g, 0.01 mol)

-

Ethanol-water (1:1 v/v)

-

Concentrated Hydrochloric Acid

Procedure:

-

Reaction Setup: In a 150-mL flat-bottom flask, dissolve 2-aminopyridine (0.94 g) in 20 mL of an ethanol-water (1:1) mixture. Add a solution of benzaldehyde (1.06 g) in 20 mL of the same solvent mixture.[3]

-

Condensation: Stir the reaction mixture at ambient temperature for 30 minutes. Add a few drops of concentrated hydrochloric acid to catalyze the reaction.[3]

-

Completion: Continue stirring for another 30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).[3] The resulting cream-colored solid product can be isolated for the next step.

Part B: Reduction to this compound Materials:

-

N-benzylidenepyridine-2-amine (from Part A)

-

Formic acid

-

Cumene

Procedure:

-

Reaction Setup: Dissolve the Schiff base intermediate in a formic acid-cumene solution.

-

Reduction: Heat the solution to reflux. The formic acid acts as the reducing agent in this Eschweiler-Clarke type reaction.[4]

-

Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture. The product can be purified via vacuum distillation followed by recrystallization to achieve high yields of N-monosubstituted 2-aminopyridine.[4]

Method 3: Palladium-Catalyzed N-Benzylation via Borrowing Hydrogen

This modern approach offers a greener alternative, proceeding under milder conditions with high atom economy. The palladium catalyst temporarily "borrows" hydrogen from the benzyl alcohol to oxidize it to benzaldehyde in situ. The aldehyde then reacts with the aminopyridine, and the borrowed hydrogen is returned in the reductive step, regenerating the catalyst and producing water as the only byproduct.[5]

Table 4: Quantitative Data for Pd-Catalyzed Borrowing Hydrogen Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Substrate | 2-Aminopyridines (1 mmol) | [5] |

| Reagent | Benzyl Alcohols (5 mmol) | [5] |

| Catalyst | Pd(OAc)₂ (0.05 mmol) or Pd(TFA)₂ | [5] |

| Ligand | TPPMS (monosulfonated triphenylphosphine) (0.1 mmol) | [5] |

| Solvent | Heptane (4 mL) | [5] |

| Temperature | 100–120°C | [5] |

| Reaction Time | 4–17 hours | [5] |

| Yield | 75–96% (for various substituted aminopyridines) |[5] |

Detailed Experimental Protocol: Borrowing Hydrogen

Materials:

-

A substituted 2-aminopyridine (1 mmol)

-

Benzyl alcohol (5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)

-

TPPMS ligand (0.1 mmol)

-

Heptane (4 mL)

-

Ethyl Acetate (EtOAc)

-

Water and Brine

Procedure:

-

Reaction Setup: In a sealed tube, combine the 2-aminopyridine substrate (1 mmol), Pd(OAc)₂ (0.05 mmol), phosphine ligand (0.1 mmol), benzyl alcohol (5 mmol), and heptane (4 mL).[5]

-

Heating: Heat the resulting reaction mixture to 120°C for 17 hours under air (an inert atmosphere is not strictly necessary).[5]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with EtOAc.[5]

-

Purification: Combine the organic phases, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the N-benzylated product.[5]

General Experimental Workflow and Purification

A typical synthesis, regardless of the chosen method, follows a standardized workflow from setup to final product characterization. The final purification step is critical for obtaining material suitable for drug development applications.

Caption: A generalized workflow for the synthesis and purification of this compound.

Purification Techniques

-

Recrystallization: As demonstrated in the direct condensation method, recrystallization from a suitable solvent like isopropyl alcohol is highly effective for purifying solid this compound, especially when produced on a larger scale.[1]

-

Column Chromatography: For smaller scale reactions or when dealing with impurities of similar polarity, silica gel column chromatography is the standard method for purification.

-

Cation-Exchange Chromatography: This technique can be particularly useful for purifying aminopyridine derivatives by efficiently removing excess unreacted 2-aminopyridine from the reaction mixture.[6]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. ijcrcps.com [ijcrcps.com]

- 4. researchgate.net [researchgate.net]

- 5. Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-benzylpyridin-2-amine (2-Benzylaminopyridine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-benzylpyridin-2-amine, a versatile pyridine derivative. The document covers its chemical identity, physicochemical properties, synthesis protocols, and significant applications in catalysis, organic synthesis, and as a scaffold in medicinal chemistry. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.

Nomenclature and Chemical Identity

N-benzylpyridin-2-amine is an organic compound featuring a pyridine ring substituted with a benzylamino group at the second position.

| Identifier | Value |

| IUPAC Name | N-benzylpyridin-2-amine[1][2] |

| Common Name | 2-Benzylaminopyridine[3][4][5] |

| CAS Number | 6935-27-9[1] |

| Molecular Formula | C₁₂H₁₂N₂[1] |

| Molecular Weight | 184.24 g/mol [1][2] |

| InChI | InChI=1S/C12H12N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2,(H,13,14)[1] |

| SMILES | C1=CC=C(C=C1)CNC2=CC=CC=N2[1] |

Physicochemical Properties

The compound is typically a solid at room temperature and exhibits stability under standard conditions.[3] It is important to avoid contact with strong oxidizing agents, acids, or bases, as these can induce chemical transformations.[3]

| Property | Value |

| Appearance | White to light yellow powder or crystalline solid[3][4] |

| Melting Point | 95-97 °C[4][5] |

| Boiling Point | 116-131 °C @ 0.6 mmHg[4][5] |

| pKa | 6.61 ± 0.10 (Predicted)[5] |

| Storage Temperature | 2-8°C, sealed in a dry environment[5] |

Synthesis and Purification

Several synthetic routes to N-benzylpyridin-2-amine have been established. The choice of method often depends on the availability of starting materials and the desired scale.

Experimental Protocol: Synthesis from 2-Chloropyridine and Benzylamine

This protocol details a common method for synthesizing N-benzylpyridin-2-amine via a nucleophilic aromatic substitution reaction.[3]

Materials:

-

2-Chloropyridine

-

Benzylamine

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloropyridine (1 equivalent), benzylamine (1.1 equivalents), and potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add a suitable volume of toluene to the flask to dissolve the reactants.

-

Reaction: Heat the mixture to 80-120 °C and stir vigorously for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Quenching: Add deionized water to the reaction mixture to dissolve the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-benzylpyridin-2-amine.

Caption: General workflow for the synthesis of N-benzylpyridin-2-amine.

Applications in Research and Development

N-benzylpyridin-2-amine serves as a valuable building block and ligand in various chemical and pharmaceutical applications. Its structural features, particularly the two nitrogen donor atoms, make it highly effective in coordination chemistry.[6]

-

Ligand in Catalysis: It is widely used as a ligand that coordinates with metal ions to form stable complexes.[3] These complexes are effective catalysts in organic synthesis, particularly in palladium-catalyzed amination reactions involving aryl chlorides, bromides, and triflates.[4][5]

-

Organic Synthesis Intermediate: The compound is a key reactant for creating carbon-heteroatom and carbon-carbon bonds, contributing to the efficient synthesis of complex organic molecules.[3]

-

Coordination Chemistry: It readily forms 5- and 6-coordinated organometallic complexes with metals like gallium(III) and indium(III).[4][5] This property is leveraged in the design and construction of Metal-Organic Frameworks (MOFs).[6]

-

Scaffold in Medicinal Chemistry: The pyridine nucleus is a "privileged structure" in drug discovery, known to be part of molecules with diverse biological activities, including antimicrobial and antiviral properties.[7] Derivatives with a similar N-benzyl-amine framework have been investigated as potent histone deacetylase (HDAC) inhibitors for potential cancer therapy.[8] This highlights the potential of the N-benzylpyridin-2-amine scaffold for developing novel therapeutic agents.

Caption: Key properties and applications of N-benzylpyridin-2-amine.

Safety and Handling

Appropriate safety precautions must be taken when handling N-benzylpyridin-2-amine. It is classified as hazardous under the Globally Harmonized System (GHS).[1]

| Hazard Type | GHS Statement |

| Acute Toxicity (Oral) | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |

| Eye Damage/Irritation | H318: Causes serious eye damage[1] |

| Target Organ Toxicity | H335: May cause respiratory irritation[1] |

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

References

- 1. 2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 4. This compound | 6935-27-9 [chemicalbook.com]

- 5. This compound CAS#: 6935-27-9 [amp.chemicalbook.com]

- 6. N-Benzylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Benzylaminopyridine CAS number and molecular weight

This technical guide provides a comprehensive overview of 2-Benzylaminopyridine, a versatile pyridine derivative with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its properties, synthesis, and key applications.

Core Physicochemical Properties

This compound, also known as N-benzylpyridin-2-amine, is a solid organic compound at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 6935-27-9 | [1] |

| Molecular Formula | C₁₂H₁₂N₂ | [2] |

| Molecular Weight | 184.24 g/mol | [2] |

| Appearance | Colorless solid | [3] |

| Melting Point | 95-96 °C | [3] |

| IUPAC Name | N-benzylpyridin-2-amine | [2] |

Synthesis of this compound: Experimental Protocols

Several methods have been established for the synthesis of this compound. Below are detailed protocols for two common synthetic routes.

Protocol 1: Condensation of 2-Aminopyridine with Benzyl Alcohol

This method involves the direct condensation of 2-aminopyridine with benzyl alcohol in the presence of a base.

Materials:

-

2-Aminopyridine

-

Benzyl alcohol

-

85% Potassium hydroxide (KOH)

-

Water

-

Isopropyl alcohol (for recrystallization)

Procedure:

-

Charge a 500-mL Claisen flask with 94 g (1.0 mole) of 2-aminopyridine, 150 g (1.4 moles) of benzyl alcohol, and 9 g of 85% potassium hydroxide.[3]

-

Heat the mixture to boiling. The temperature will gradually rise from 182°C to 250°C over a 30-minute period, during which water will distill off.[3]

-

Maintain the reaction mixture at 250°C for an additional 3 minutes and then allow it to cool.[3]

-

Once cooled to approximately 100°C, pour the residual product into 250 mL of water.[3]

-

Crush the resulting crystallized solid and collect it using a Büchner funnel.

-

Wash the collected solid thoroughly with water.[3]

-

After drying, a yield of 180-183 g (98-99%) of this compound with a melting point of 95–96°C is typically obtained.[3]

-

For further purification, the product can be recrystallized from isopropyl alcohol.[3]

Protocol 2: Reaction of 2-Chloropyridine with Benzylamine

This alternative synthesis involves the nucleophilic substitution of the chlorine atom in 2-chloropyridine with benzylamine.

Materials:

-

2-Chloropyridine

-

Benzylamine

-

Potassium carbonate (or another suitable acid binding agent)

-

Toluene (or another suitable organic solvent)

Procedure:

-

In a suitable reaction vessel, combine 2-chloropyridine and benzylamine.

-

Add an appropriate amount of an acid binding agent, such as potassium carbonate.[4]

-

Dissolve the mixture in a suitable organic solvent, for instance, toluene.[4]

-

The reaction mixture is then typically heated under reflux until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and evaporating the organic solvent to yield this compound.

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from 2-aminopyridine and benzyl alcohol.

Caption: Workflow for the synthesis of this compound.

Applications and Biological Context

This compound serves as a valuable building block and ligand in various chemical and pharmaceutical applications.

Role in Organic Synthesis

In the realm of organic synthetic chemistry, this compound is utilized as an effective ligand. It can coordinate with metal ions to form stable complexes that demonstrate excellent performance in catalytic reactions.[4] These complexes are instrumental in promoting a range of organic synthesis reactions, including the formation of carbon-carbon and carbon-heteroatom bonds, thereby enhancing reaction selectivity and yield.[4]

Medicinal Chemistry and Drug Development

The pyridine nucleus is a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. 2-Aminopyridine derivatives, including this compound, are recognized as important precursors for the synthesis of a wide array of heterocyclic compounds with diverse biological activities.[5]

While specific signaling pathways for this compound are not extensively detailed in the literature, related pyridine-containing compounds have shown a broad spectrum of therapeutic properties, such as:

-

Antimicrobial and Antiviral Activities: Pyridine derivatives are a significant class of compounds investigated for their potential to combat various pathogens.[6]

-

Anti-inflammatory Properties: Research into pyrimidine derivatives, which share structural similarities, has indicated their potential as anti-inflammatory agents.[7]

-

Neuroprotective Effects: Novel N-benzyl-pyridine-2-one derivatives, structurally related to this compound, have been shown to have memory-ameliorating effects in preclinical models of cognitive deficit, suggesting potential applications in neurodegenerative diseases.[8]

For instance, certain derivatives of 2-aminopyridine have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] The versatility of the 2-aminopyridine scaffold allows for the generation of large libraries of compounds for screening against various biological targets.

References

- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2-Benzylaminopyridine like melting and boiling points

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount. This guide provides an in-depth look at the physical characteristics of 2-Benzylaminopyridine, a compound of interest in medicinal chemistry and organic synthesis.

Core Physical Properties

This compound presents as a white to off-white crystalline powder under standard conditions.[1][2] Its physical state and appearance are foundational identifiers for laboratory use. Key quantitative physical properties are summarized in the table below.

| Physical Property | Value | Conditions |

| Melting Point | 95-97 °C | (lit.)[1][2] |

| 156-158 °C | ||

| Boiling Point | 116-131 °C | at 0.6 mmHg (lit.)[1][2] |

| 182 °C | at 12 mmHg | |

| Molecular Weight | 184.24 g/mol | |

| Molecular Formula | C₁₂H₁₂N₂ | |

| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol and chloroform.[3] | |

| Appearance | White to off-white crystalline powder.[1][2] |

Experimental Protocols: Determination of Melting and Boiling Points

While specific experimental documentation for the determination of this compound's melting and boiling points is not detailed in the provided literature, standard methodologies for organic compounds are applicable.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this occurs over a narrow range. The general procedure involves:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube, alongside a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

Boiling Point Determination (at Reduced Pressure)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure (vacuum) is common.

-

Apparatus Setup: A small amount of this compound is placed in a distillation flask. A capillary tube, sealed at one end, is inverted and placed into the liquid. The apparatus is connected to a vacuum source and a manometer to measure the pressure.

-

Heating: The sample is heated gently in a heating mantle or oil bath.

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which the liquid level inside the capillary tube begins to rise as the external pressure becomes equal to the vapor pressure of the liquid upon slow cooling.

Synthesis of this compound

This compound can be synthesized through several methods. One common approach is the reaction of 2-chloropyridine with benzylamine. This nucleophilic substitution reaction is a fundamental process in organic synthesis.

Caption: Synthesis of this compound from 2-Chloropyridine and Benzylamine.

References

An In-depth Technical Guide to the Solubility of 2-Benzylaminopyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-benzylaminopyridine (CAS: 6935-27-9), a key intermediate in medicinal chemistry and materials science.[1] A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

A review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound in various organic solvents. Consequently, this guide focuses on providing a qualitative solubility profile based on its molecular structure and detailed, robust experimental protocols for researchers to determine precise solubility values tailored to their specific needs.

Qualitative Solubility Profile of this compound

The molecular structure of this compound, featuring a polar pyridine ring and a non-polar benzyl group, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a basis for predicting its solubility in different classes of organic solvents. Amines are generally soluble in organic solvents like alcohol, ether, and benzene.[2][3] The pyridine component, being a polar molecule, is miscible with a wide range of solvents, including water and most organic solvents.[1][4][5] The benzyl group, being non-polar, enhances solubility in aromatic and less polar solvents.[6]

Based on these structural characteristics, the following qualitative solubility profile is proposed:

| Solvent Class | Example Solvents | Predicted Solubility | Justification |

| Polar Protic | Methanol, Ethanol | High | The pyridine nitrogen and the secondary amine can act as hydrogen bond acceptors, while the amine hydrogen can act as a donor, leading to strong interactions with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile | High to Moderate | The polarity of these solvents can effectively solvate the polar regions of the this compound molecule. |

| Dimethylformamide (DMF) | High | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong organic solvent often used to create stock solutions for biological assays.[7] | |

| Non-Polar Aromatic | Toluene, Benzene | High to Moderate | The non-polar benzyl group will have favorable interactions with aromatic solvents through π-π stacking. Aromatic amines are generally more soluble in aromatic solvents.[8] |

| Chlorinated | Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving compounds with a mix of polar and non-polar characteristics. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low | The overall polarity of this compound is likely too high for significant solubility in non-polar aliphatic solvents, which lack effective solvation mechanisms for the polar pyridine and amine groups. |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is essential. The following protocols describe two widely accepted methods: the isothermal shake-flask method for thermodynamic equilibrium solubility and a spectroscopic method for more rapid determination.

This method is considered the gold standard for determining the equilibrium solubility of a compound.[9] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Objective: To determine the thermodynamic equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Analytical balance

-

Validated analytical method for concentration measurement (e.g., HPLC-UV, UV-Vis Spectroscopy)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a sealed flask containing the chosen organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the sealed flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached.[9][10][11]

-

Phase Separation: After the equilibration period, cease agitation and allow the flask to stand in the constant temperature bath for at least 24 hours to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of a pre-validated analytical method. Measure the concentration of this compound in the diluted sample.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

This method is a faster alternative to the shake-flask method and is suitable if this compound has a distinct UV-Vis absorbance profile in the chosen solvent.[12][13]

Objective: To determine the solubility of this compound in a UV-transparent organic solvent.

Materials:

-

All materials from the shake-flask method

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Methodology:

Part A: Preparation of a Calibration Curve

-

Stock Solution: Prepare a stock solution of this compound of a known high concentration in the selected solvent.

-

Standard Solutions: Create a series of standard solutions by performing serial dilutions of the stock solution.

-

Absorbance Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plotting: Plot a graph of absorbance versus concentration. The resulting linear plot, which should follow the Beer-Lambert Law, is the calibration curve.[12]

Part B: Analysis of the Saturated Solution

-

Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the shake-flask method (steps 1-4).

-

Dilution: Accurately dilute a known volume of the clear, filtered supernatant with the solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent.

Visualized Workflows

To further clarify the experimental process and the role of solubility in a broader context, the following diagrams are provided.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. consolidated-chemical.com [consolidated-chemical.com]

- 5. Pyridine [chemeurope.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. quora.com [quora.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. enamine.net [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. improvedpharma.com [improvedpharma.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Potential Pharmacological Activities of 2-Benzylaminopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-benzylaminopyridine scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth overview of the current state of research into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of this compound derivatives. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds with significant potential in oncology. Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

A number of studies have reported the cytotoxic effects of this compound and its analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the table below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-benzylpyrimidin-2-amine derivatives (e.g., 6a, 6d, 8a, 8c, 8f) | Various | Potent HDAC inhibition and antiproliferative activity | [1] |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | PC3 (Prostate), Cervical cancer | 0.1 - 0.85, 1.2 - 74.1 | [2] |

| 9-Benzylaminoacridine derivatives | HCT-116 (Colon) | < 5 to < 10 | [3] |

| N-benzyl benzimidazole linked pyrimidine derivatives (5b, 5a) | MDA-MB-231 (Breast) | 39.6, 84.0 | [4] |

| Imamine-1,3,5-triazine derivatives (4f, 4k) | MDA-MB-231 (Breast) | 6.25, 8.18 | [5] |

| 2-oxo-pyridine and 1′H-spiro-pyridine derivatives | HepG-2 (Liver), Caco-2 (Colon) | 7.83 - 13.61 (Caco-2) | [6] |

| Bispidine derivatives (4c, 4e, 7a) | HepG2 (Liver) | Selective cytotoxicity | [7] |

Experimental Protocols for Anticancer Activity Assessment

The in vitro anticancer activity of this compound derivatives is commonly evaluated using the following experimental protocols:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

MTT Assay: This colorimetric assay is used to assess cell viability. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured using a microplate reader, and the IC50 values are calculated.[5]

-

Cell Cycle Analysis: Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution. Cells are treated with the test compounds, harvested, fixed, and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[2]

-

Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. The induction of apoptosis by this compound derivatives can be assessed using methods such as:

-

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.[7]

-

Caspase Activity Assays: Caspases are a family of proteases that play a central role in apoptosis. The activity of caspases (e.g., caspase-3, -8, -9) can be measured using colorimetric or fluorometric assays.

-

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often attributed to their interaction with specific signaling pathways that regulate cell growth, proliferation, and survival.

Caption: Putative anticancer signaling pathways of this compound derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. This compound derivatives have shown promise as a novel class of antimicrobial compounds with activity against a range of bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-Aminopyridine derivative (2c) | Staphylococcus aureus, Bacillus subtilis | 0.039 | [8] |

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide (18) | Staphylococcus aureus-MRSA | 2 | [9] |

| Pyrido[2,3-d]pyrimidine derivative (4h) | Staphylococcus sp., Bacillus cereus, P. merabitis, S. maresens | Good activity | [10] |

Experimental Protocols for Antimicrobial Activity Assessment

Standardized methods are used to evaluate the in vitro antimicrobial activity of this compound derivatives:

-

Microorganisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, are used.

-

Broth Microdilution Method: This is a widely used method for determining the MIC of a compound. Serial dilutions of the test compound are prepared in a liquid growth medium in 96-well microtiter plates. Each well is then inoculated with a standardized suspension of the microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth.[11]

-

Disk Diffusion Method: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. The plate is incubated, and the diameter of the zone of growth inhibition around the disk is measured. This method provides a qualitative assessment of the antimicrobial activity.[8]

References

- 1. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

Literature review on the discovery of 2-aminopyridine scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold, a simple yet versatile heterocyclic motif, has emerged as a privileged structure in medicinal chemistry. Its unique combination of a basic pyridine ring and a nucleophilic amino group provides a fertile ground for chemical modifications, leading to the discovery of a vast array of therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive literature review of the discovery and development of 2-aminopyridine scaffolds, focusing on their synthesis, biological activities, and the signaling pathways they modulate.

Quantitative Biological Activity Data

The therapeutic potential of 2-aminopyridine derivatives is underscored by their potent activity against a range of biological targets. The following tables summarize key quantitative data for representative compounds across different therapeutic areas.

Table 1: Anticancer Activity of 2-Aminopyridine Derivatives

| Compound | Target Kinase(s) | Cancer Cell Line | IC50 (nM) | Reference(s) |

| Crizotinib | ALK, ROS1 | H3122 (NSCLC) | 24 | [1] |

| Ceritinib | ALK | Karpas-299 (Lymphoma) | 20 | [2] |

| Lorlatinib | ALK (WT & mutants) | Ba/F3 (ALK-G1202R) | 80 | [2] |

| Compound 8e | CDK9, HDAC1 | MV-4-11 (Leukemia) | 88.4 (CDK9), 168.9 (HDAC1) | [3] |

| Compound 9e | FLT3, HDAC1/3 | MV-4-11 (Leukemia) | 30.4 (FLT3), 52.4 (HDAC1), 14.7 (HDAC3) | [4] |

| Compound 29 | CDK8 | HCT-116 (Colon) | 46 | [5] |

| Compound 26 | VRK1 | - | 150 | |

| Compound 12a | ALK, HDAC1 | H2228 (NSCLC) | 9.5 (ALK), 1450 (HDAC1) | [6] |

| Compound 22 | CDK7 | - | 7.21 | [7] |

| Pexidartinib | CSF1R | - | <1 | [8] |

Table 2: Antibacterial Activity of 2-Aminopyridine Derivatives

| Compound | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |

| Compound 2c | Staphylococcus aureus, Bacillus subtilis | 0.039 | [9][10][11] |

| Compound 2c | Bacillus cereus, Enterococcus faecalis, Micrococcus luteus | 78 | [9] |

| Compound 2c | Listeria monocytogenes | 156 | [9] |

| Compound 22 | Escherichia coli, Proteus mirabilis | 12.5 | [12] |

| Compound 24 | Escherichia coli, Proteus mirabilis | 37.5 | [12] |

| SB002 | Pseudomonas aeruginosa | 1.6 | [13] |

| SB023 | Pseudomonas aeruginosa | 13.5 | [13] |

Key Signaling Pathways Modulated by 2-Aminopyridine Scaffolds

2-aminopyridine derivatives have been shown to modulate key signaling pathways implicated in various diseases, particularly cancer. Understanding these pathways is crucial for the rational design of novel therapeutics.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Certain 2-aminopyridine derivatives, such as the tankyrase (TNKS) inhibitors, have been developed to antagonize this pathway.

Caption: Wnt/β-catenin signaling and inhibition by 2-aminopyridine derivatives.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is frequently observed in cancer. Several classes of 2-aminopyridine derivatives have been developed as inhibitors of key kinases within this pathway, such as JNK.

Caption: MAPK signaling cascade and JNK inhibition by 2-aminopyridine derivatives.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for key experiments cited in the literature on 2-aminopyridine scaffolds.

Synthesis of 2-Aminopyridine Derivatives

General Procedure for Multicomponent Reaction (MCR):

A mixture of an appropriate enaminone (1 mmol), malononitrile (1 mmol), and a primary amine (1.2 mmol) is heated at 80 °C for 3-5 hours in a solvent-free condition. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is washed with ethanol to afford the desired 2-amino-3-cyanopyridine derivative. The product is then characterized by FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Biological Evaluation

Antibacterial Susceptibility Testing - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

-

A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial two-fold dilutions of the compound are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Bacterial strains are cultured overnight and diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.

-

100 µL of the bacterial suspension is added to each well containing the test compound.

-

Positive (broth with bacteria and a standard antibiotic) and negative (broth only) controls are included.

-

The plate is incubated at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][12]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay):

-

The kinase enzyme, substrate, and ATP are diluted in the appropriate kinase buffer.

-

Test compounds are serially diluted in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for 1 hour.

-

Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

-

Luminescence is measured using a plate reader.

-

The IC50 value is calculated from the dose-response curve of percentage inhibition versus compound concentration.[14]

Cell Proliferation Assay (MTT Assay):

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Cells are treated with various concentrations of the 2-aminopyridine derivative for 72 hours.

-

MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.

-

The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Conclusion

The 2-aminopyridine scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets have solidified its importance in medicinal chemistry. The data and protocols presented in this technical guide offer a valuable resource for researchers dedicated to the exploration and development of new drugs based on this remarkable chemical entity. Further investigation into the structure-activity relationships and mechanisms of action of 2-aminopyridine derivatives will undoubtedly lead to the development of next-generation therapies for a multitude of diseases.

References

- 1. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. promega.com [promega.com]

The Reaction of 2-Benzylaminopyridine with Boron Tribromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 2-benzylaminopyridine and boron tribromide (BBr₃), a key transformation for the synthesis of 2-aminopyridine, a valuable scaffold in medicinal chemistry. This document details the available experimental protocols, quantitative data, and the mechanistic basis of this debenzylation reaction. Furthermore, it explores the relevance of the 2-aminopyridine core in drug discovery by illustrating its interaction with the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, a critical mediator of immune response.

Executive Summary

Reaction of this compound with Boron Tribromide

The treatment of this compound with boron tribromide results in the cleavage of the N-benzyl group to afford 2-aminopyridine.[1] This reaction is a classic example of a dealkylation mediated by a strong Lewis acid.

Proposed Reaction Mechanism

The reaction is believed to proceed through the following steps:

-

Lewis Acid-Base Adduct Formation: The lone pair of electrons on the pyridine nitrogen or the exocyclic amine nitrogen of this compound attacks the electron-deficient boron atom of BBr₃, forming a Lewis acid-base adduct. Coordination is more likely at the more basic exocyclic nitrogen.

-

Activation of the Benzyl Group: The formation of the adduct enhances the leaving group ability of the benzyl group.

-

Nucleophilic Attack by Bromide: A bromide ion, either from another equivalent of BBr₃ or from the dissociation of the initial adduct, acts as a nucleophile and attacks the benzylic carbon in an SN2-type displacement.

-

Product Formation and Work-up: This displacement releases benzyl bromide as a byproduct and generates a boron-amine complex. Subsequent aqueous work-up hydrolyzes the boron-amine species to yield the final product, 2-aminopyridine.

Experimental Workflow: BBr₃-Mediated Debenzylation

References

Stability of 2-Benzylaminopyridine Under Normal Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 2-benzylaminopyridine under normal storage conditions. While specific experimental data on the degradation of this compound is not extensively available in public literature, this document outlines the expected stability based on its chemical structure and provides detailed, generalized experimental protocols for its stability assessment in line with industry standards and regulatory guidelines. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to evaluate the stability of this compound and similar compounds.

Introduction

This compound is a chemical compound with potential applications in medicinal chemistry and materials science.[1] Understanding its stability under normal conditions is crucial for ensuring its quality, efficacy, and safety throughout its lifecycle, from synthesis and storage to its final application. "Normal conditions" in the context of chemical stability generally refer to ambient temperature and humidity, protected from light.

Based on its chemical structure, which includes a stable pyridine ring and a benzylamino group, this compound is expected to be relatively stable under normal storage conditions.[1] However, the presence of the secondary amine and the benzyl C-N bond suggests potential susceptibility to degradation under stressed conditions such as high temperature, extreme pH, oxidation, and photolysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1] |

| Molecular Formula | C₁₂H₁₂N₂ | PubChem CID 23362 |

| Molecular Weight | 184.24 g/mol | PubChem CID 23362 |

| Melting Point | 72-76 °C | Sigma-Aldrich |

| Boiling Point | 178-180 °C at 13 mmHg | Sigma-Aldrich |

| Solubility | Soluble in organic solvents | [1] |

Expected Stability Profile

Under normal storage conditions—defined as a cool, dry, and dark environment in a tightly sealed container—this compound is anticipated to be stable.[1] The primary degradation pathways for compounds with similar functional groups often involve oxidation of the secondary amine or cleavage of the benzylic C-N bond, particularly under forcing conditions.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

-

Temperature: Store at ambient room temperature (20-25°C).

-

Humidity: Keep in a dry place, protected from moisture.

-

Light: Store in a light-resistant container to prevent photodegradation.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to various stress conditions to identify potential degradation products and pathways. The following are detailed, generalized protocols for such studies.

General Experimental Workflow

The overall workflow for assessing the stability of this compound is depicted in the following diagram.

Hydrolytic Stability

Objective: To determine the stability of this compound in aqueous solutions at different pH values.

Methodology:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Prepare three sets of aqueous solutions: 0.1 N HCl (acidic), deionized water (neutral), and 0.1 N NaOH (basic).

-

Spike the stock solution into each of the three aqueous solutions to a final concentration of 100 µg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).

-

At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase for analysis.

-

Analyze the samples by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS/MS) to quantify the remaining parent compound and identify any degradation products.

Oxidative Stability

Objective: To evaluate the susceptibility of this compound to oxidation.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent at 1 mg/mL.

-

Prepare a 3% solution of hydrogen peroxide (H₂O₂) in deionized water.

-

Spike the stock solution into the H₂O₂ solution to a final concentration of 100 µg/mL.

-

Incubate the solution at room temperature for a defined period (e.g., 2, 4, 8, and 24 hours).

-

At each time point, withdraw an aliquot and quench the reaction (e.g., with sodium bisulfite).

-

Analyze the samples by LC-MS/MS.

Thermal Stability

Objective: To assess the stability of solid this compound when exposed to dry heat.

Methodology:

-

Place a known amount of solid this compound in a glass vial.

-

Expose the sample to a controlled high temperature (e.g., 80°C) in a calibrated oven for a defined period (e.g., 1, 3, and 7 days).

-

At each time point, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent to a known concentration.

-

Analyze the samples by LC-MS/MS.

Photostability

Objective: To determine the effect of light exposure on the stability of this compound.

Methodology:

-

Prepare a solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a concentration of 100 µg/mL.

-

Expose the solution in a photostability chamber to a light source that provides both UV and visible radiation, according to ICH Q1B guidelines. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same conditions.

-

Analyze both the exposed and control samples by LC-MS/MS.

Potential Signaling Pathway Involvement (Hypothetical)

While there is no direct evidence in the literature of this compound's involvement in specific signaling pathways, compounds with similar structures (e.g., substituted aminopyridines) have been investigated as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a this compound derivative could act as an inhibitor.

Conclusion

This compound is expected to be a stable compound under normal storage conditions. However, for applications in research and drug development, a thorough stability assessment through forced degradation studies is essential. The experimental protocols provided in this guide offer a robust framework for such an evaluation. The identification of any degradation products and the elucidation of degradation pathways will be critical for the development of stable formulations and for ensuring the safety and efficacy of any potential therapeutic applications. Further experimental work is required to confirm the specific stability profile of this compound.

References

A Technical Guide to the Spectroscopic Data of N-benzylpyridin-2-amine

This document provides a comprehensive overview of the spectroscopic data available for N-benzylpyridin-2-amine, a compound of interest in medicinal chemistry and materials science. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-benzylpyridin-2-amine, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| 7.36-7.31 | m | 4H, Aromatic (Benzyl) | [1] |

| 7.26-7.24 | t | 1H, Aromatic (Benzyl) | [1] |

| 6.76-6.75 | m | 2H, Aromatic (Pyridyl) | [1] |

| 6.58-6.59 | m | 2H, Aromatic (Pyridyl) | [1] |

| 4.26 | s | 2H, CH₂ | [1] |

Solvent: CDCl₃, Instrument Frequency: 600 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Reference |

| 148.1 | Aromatic C | [1] |

| 139.3 | Aromatic C | [1] |

| 129.2 | Aromatic C | [1] |

| 128.6 | Aromatic C | [1] |

| 127.4 | Aromatic C | [1] |

| 127.2 | Aromatic C | [1] |

| 117.5 | Aromatic C | [1] |

| 112.7 | Aromatic C | [1] |

| 48.2 | CH₂ | [1] |